3,5-Dibromopicolinic acid
Overview
Description
3,5-Dibromopicolinic acid is an important derivative of pyridine. It is also known by other synonyms such as 3,5-DIBROMOPYRIDINE-2-CARBOXYLIC ACID . The molecular formula of 3,5-Dibromopicolinic acid is C6H3Br2NO2 and it has a molecular weight of 280.9 .
Molecular Structure Analysis
The molecular structure of 3,5-Dibromopicolinic acid consists of 11 heavy atoms and 6 aromatic heavy atoms . It has 1 rotatable bond, 3 H-bond acceptors, and 1 H-bond donor .Physical And Chemical Properties Analysis
3,5-Dibromopicolinic acid has a density of 2.2±0.1 g/cm3 . It is recommended to be stored under inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications
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3,5-Diiodosalicylic Acid in Photophysics and Medicinal Applications
- Application Summary : 3,5-Diiodosalicylic acid (3,5-DISA) is a prospective drug molecule with a wide spectrum of biological and medicinal applications. It has been investigated using spectroscopic techniques and computational analyses .
- Methods of Application : The study involved the use of spectroscopic techniques and computational analyses to investigate the photophysics of 3,5-DISA .
- Results or Outcomes : The study revealed the occurrence of an excited-state intramolecular proton transfer (ESIPT) reaction in 3,5-DISA. This was substantiated from computational studies, which explored the operation of ESIPT from structural as well as energetics perspectives .
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3,5-Dinitrosalicylic Acid in Enzyme Kinetics
- Application Summary : The 3,5-dinitrosalicylic acid reagent allows the simple, rapid quantification of reducing sugars. It can be used for analysis of biological samples or in characterization of enzyme reactions .
- Methods of Application : The method involves the use of the 3,5-dinitrosalicylic acid reagent for the quantification of reducing sugars. This is particularly useful in measuring the kinetics of a glycoside hydrolase reaction .
- Results or Outcomes : The method is simple and rapid to perform, and robust enough to be useful for analysis of many kinds of samples .
Safety And Hazards
properties
IUPAC Name |
3,5-dibromopyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2NO2/c7-3-1-4(8)5(6(10)11)9-2-3/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFONYCBYSYAJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30494110 | |
Record name | 3,5-Dibromopyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30494110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromopicolinic acid | |
CAS RN |
61830-40-8 | |
Record name | 3,5-Dibromopyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30494110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dibromopyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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